molecular formula C20H18N2O2S B2534471 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 439120-53-3

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2534471
CAS No.: 439120-53-3
M. Wt: 350.44
InChI Key: ILQSISWNMLFFDH-UHFFFAOYSA-N
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Description

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and an amide. The reaction typically requires a catalyst and specific reaction conditions such as temperature and solvent choice .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide include other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other thiophene derivatives .

Properties

IUPAC Name

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQSISWNMLFFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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